9-Benzyl-11-iodo-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane
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Overview
Description
9-Benzyl-11-iodo-1,4-dioxa-9-azadispiro[4242]tetradecane is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-11-iodo-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, followed by the introduction of the benzyl and iodo groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-11-iodo-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the iodo group.
Scientific Research Applications
9-Benzyl-11-iodo-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Benzyl-11-iodo-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, potentially affecting various biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-11-chloro-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane
- 9-Benzyl-11-bromo-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane
- 9-Benzyl-11-fluoro-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane
Uniqueness
Compared to similar compounds, 9-Benzyl-11-iodo-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane is unique due to the presence of the iodo group, which can undergo specific reactions not possible with other halogens. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-benzyl-2-iodo-9,12-dioxa-4-azadispiro[4.2.48.25]tetradecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24INO2/c19-16-12-17(6-8-18(9-7-17)21-10-11-22-18)20(14-16)13-15-4-2-1-3-5-15/h1-5,16H,6-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRFPUIWLRKDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13CC(CN3CC4=CC=CC=C4)I)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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